N-(1,3-benzodioxol-5-yl)-4-[(2-ethylbutanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and an ethylbutanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring This can be achieved through the cyclization of catechol derivatives with formaldehyde
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE can be compared with other similar compounds, such as:
- N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-METHYLBUTANAMIDO)BENZAMIDE
- N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-ISOBUTANAMIDO)BENZAMIDE
These compounds share structural similarities but differ in their side chains, which can influence their chemical properties and applications
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2-ethylbutanoylamino)benzamide |
InChI |
InChI=1S/C20H22N2O4/c1-3-13(4-2)19(23)21-15-7-5-14(6-8-15)20(24)22-16-9-10-17-18(11-16)26-12-25-17/h5-11,13H,3-4,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
BHZGRMQARAHJES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.